Ipmfddc

Description

Based on standard protocols, its characterization would include:

- Structural data: Molecular formula, crystallographic details (if applicable), and spectroscopic signatures (e.g., NMR, IR) .

- Physicochemical properties: Melting point, solubility in common solvents, and stability under varying pH/temperature conditions .

- Pharmacological profile: Mechanism of action, target receptors, and preliminary efficacy metrics (e.g., IC50, EC50) derived from in vitro/in vivo studies .

Ipmfddc’s development aligns with regulatory requirements for documenting structural similarities to known compounds, ensuring safe and effective benchmarking against existing therapeutics .

Properties

CAS No. |

141018-21-5 |

|---|---|

Molecular Formula |

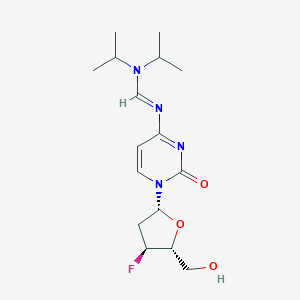

C16H25FN4O3 |

Molecular Weight |

340.39 g/mol |

IUPAC Name |

N'-[1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-N,N-di(propan-2-yl)methanimidamide |

InChI |

InChI=1S/C16H25FN4O3/c1-10(2)21(11(3)4)9-18-14-5-6-20(16(23)19-14)15-7-12(17)13(8-22)24-15/h5-6,9-13,15,22H,7-8H2,1-4H3/t12-,13+,15+/m0/s1 |

InChI Key |

GYFKTPHLEZJCMH-GZBFAFLISA-N |

SMILES |

CC(C)N(C=NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)F)C(C)C |

Isomeric SMILES |

CC(C)N(C=NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)F)C(C)C |

Canonical SMILES |

CC(C)N(C=NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)F)C(C)C |

Synonyms |

IPMFDDC N4-((diisopropylamino)methylene)-3'-fluoro-2',3'-dideoxycytidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

Mechanistic Insights

- Structural modifications : Substituting the metal ion in Compound A reduces binding affinity to the target enzyme, explaining its lower potency compared to this compound .

- Metabolic pathways : this compound and Compound D share a primary metabolite (M1), but Compound D’s additional hydroxylation pathway introduces unpredictable drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.